![molecular formula C15H19Cl3N2O2 B12541569 N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide CAS No. 651767-96-3](/img/structure/B12541569.png)
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide
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Overview
Description
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl group attached to a heptanamide chain, which is further modified with a trichloroacetamido group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide typically involves a multi-step process. One common method starts with the preparation of the heptanamide backbone, followed by the introduction of the phenyl group and the trichloroacetamido group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems helps in maintaining consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in inhibiting or activating certain biological processes.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide: Similar in structure but with a trifluoroacetamido group instead of a trichloroacetamido group.
N-Phenyl-7-(2,2,2-dichloroacetamido)heptanamide: Contains a dichloroacetamido group, leading to different chemical properties.
N-Phenyl-7-(2,2,2-bromoacetamido)heptanamide: Features a bromoacetamido group, which affects its reactivity and applications.
Uniqueness
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide is unique due to the presence of the trichloroacetamido group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Biological Activity
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide is a compound of interest due to its potential biological activities, particularly in the context of proteasome inhibition and its implications for cancer treatment. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a phenyl group attached to a heptanamide chain with a trichloroacetamido substituent. The presence of the trichloroacetamido group is significant as it may influence the compound's interaction with biological targets.
The primary mechanism through which this compound exhibits biological activity is through the inhibition of proteasome activity. The proteasome is crucial for degrading ubiquitinated proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of this pathway can lead to the accumulation of pro-apoptotic factors and induce cell death in cancer cells.
Research Findings
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against human leukemia cells (CCRF-CEM), demonstrating an IC50 value comparable to known proteasome inhibitors such as bortezomib. This suggests a potent ability to induce apoptosis in cancerous cells.
Table 1: Cytotoxicity Data of this compound
Case Studies
- Case Study on Leukemia Treatment : In a study involving CCRF-CEM cells, treatment with this compound resulted in significant apoptosis as measured by annexin V staining and flow cytometry. The study highlighted the compound's potential as a therapeutic agent in hematological malignancies.
- Anticancer Activity in Solid Tumors : Another investigation focused on solid tumors demonstrated that this compound not only inhibited cell proliferation but also enhanced the efficacy of existing chemotherapeutics when used in combination therapy.
Toxicity Profile
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. According to data from the US EPA's ToxValDB:
- The compound exhibits moderate toxicity with potential effects on human health at higher concentrations.
- Safety assessments indicate that exposure should be minimized due to its trichloroacetamido group which can pose risks.
Properties
CAS No. |
651767-96-3 |
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Molecular Formula |
C15H19Cl3N2O2 |
Molecular Weight |
365.7 g/mol |
IUPAC Name |
N-phenyl-7-[(2,2,2-trichloroacetyl)amino]heptanamide |
InChI |
InChI=1S/C15H19Cl3N2O2/c16-15(17,18)14(22)19-11-7-2-1-6-10-13(21)20-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,22)(H,20,21) |
InChI Key |
CBRGSCMCWPERRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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